5-(4-Benzylpiperazin-1-yl)-2-ethyl-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(4-Benzylpiperazin-1-yl)-2-ethyl-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety linked to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzylpiperazin-1-yl)-2-ethyl-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-benzylpiperazine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(4-Benzylpiperazin-1-yl)-2-ethyl-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-(4-Benzylpiperazin-1-yl)-2-ethyl-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Benzylpiperazin-1-yl)-2-ethyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. In neuropharmacology, it is believed to act as a receptor antagonist, modulating neurotransmitter activity. The compound binds to receptors in the brain, altering the signaling pathways and producing therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement of serotonin and dopamine receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione
Uniqueness
Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific research and industrial applications .
Properties
Molecular Formula |
C17H20N4O |
---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-2-ethyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C17H20N4O/c1-2-16-19-15(12-18)17(22-16)21-10-8-20(9-11-21)13-14-6-4-3-5-7-14/h3-7H,2,8-11,13H2,1H3 |
InChI Key |
FOLILSJKBZBNKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(O1)N2CCN(CC2)CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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